molecular formula C20H24N2O3S B2911506 2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 955675-37-3

2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No.: B2911506
CAS No.: 955675-37-3
M. Wt: 372.48
InChI Key: UYOYJKXEORJMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a synthetic compound of significant interest in medicinal chemistry and neuroscience research. Its molecular architecture integrates a 1,2,3,4-tetrahydroisoquinoline scaffold, a structure prevalent in compounds with documented central nervous system (CNS) activity . This core is further functionalized with an ethanesulfonamide group linked to a phenyl moiety, a feature shared with other investigated sulfonamide derivatives . The strategic inclusion of these pharmacophores suggests potential for interaction with key neurological targets. Researchers are exploring this compound primarily as a novel chemical entity for anticonvulsant development. Structural analogs, particularly those containing the sulfonamide group, have demonstrated efficacy in preclinical models such as the maximal electroshock seizure (MES) test, a standard for identifying agents against generalized tonic-clonic seizures . The compound's value lies in its use as a tool for SAR (Structure-Activity Relationship) studies, helping to elucidate how modifications to the tetrahydroisoquinoline core and sulfonamide side chain influence biological activity, potency, and selectivity. The continuous development of new antiepileptic drugs remains a critical goal in neuropharmacology, driven by the need to address pharmacoresistance and improve therapeutic profiles . This compound serves as a crucial intermediate for researchers aiming to develop safer and more efficacious agents for seizure disorders and potentially other non-epileptic CNS conditions. Its use is strictly confined to laboratory research to advance these scientific explorations.

Properties

IUPAC Name

2-phenyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-20(23)22-12-10-17-8-9-19(14-18(17)15-22)21-26(24,25)13-11-16-6-4-3-5-7-16/h3-9,14,21H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOYJKXEORJMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-phenyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential therapeutic applications in various diseases such as obesity, sleep disorders, and autoimmune conditions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H24N4O8S2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_8\text{S}_2

This compound features a tetrahydroisoquinoline core with a phenyl group and a propionyl substituent, contributing to its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Orexin Receptor Antagonism : The compound acts as a non-peptide antagonist of human orexin receptors (OX1 and OX2), which are implicated in regulating arousal, appetite, and sleep. This mechanism suggests potential applications in treating sleep disorders and obesity .
  • Anti-inflammatory Effects : Research indicates that tetrahydroisoquinoline derivatives exhibit anti-inflammatory properties. The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases .
  • Neuroprotective Properties : Some studies suggest that these compounds may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Orexin Receptor AntagonismEffective in reducing appetite and improving sleep quality
Anti-inflammatoryReduced cytokine production in models of rheumatoid arthritis
NeuroprotectionDecreased neuronal cell death in oxidative stress models

Recent Research Highlights

  • Study on Orexin Receptors : A study demonstrated that the compound effectively antagonizes orexin receptors, leading to decreased food intake and increased sleep duration in animal models. This suggests its potential use in obesity management and sleep disorders .
  • Anti-inflammatory Mechanisms : In a model of rheumatoid arthritis, the compound significantly reduced inflammation markers and improved joint function. This highlights its therapeutic potential for autoimmune conditions .
  • Neuroprotective Effects : Another study showed that treatment with tetrahydroisoquinoline derivatives resulted in reduced levels of oxidative stress markers in neuronal cells, indicating protective effects against neurodegenerative processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

Key structural analogues include derivatives described in Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor (). These compounds share the tetrahydroisoquinoline scaffold but differ in substituents, influencing their pharmacological profiles. A comparative analysis is summarized below:

Compound ID Substituents at Position 7 Key Functional Groups Biological Activity (Orexin 1 Receptor) Synthesis Yield (%)
Target Compound Ethanesulfonamide Propionyl, phenyl Not explicitly reported (inferred) N/A
Compound 25 (from ) Butanoate ester Benzylcarbamoyl, methoxy Moderate antagonism Not specified
Compound 26 (from ) Methanesulfonate Benzylcarbamoyl, methoxy Weak antagonism Not specified
Compound 27 (from ) Trifluoromethanesulfonate Benzylcarbamoyl, methoxy Low antagonism 18%
Compound 28 (from ) 2,2,2-Trifluoroethoxy Benzylcarbamoyl, methoxy Improved selectivity Not specified
Compound 29 (from ) Benzenesulfonate Benzylcarbamoyl, methoxy Unreported Not specified

Key Observations :

  • Position 7 Modifications: The target compound’s ethanesulfonamide group distinguishes it from esters (e.g., butanoate in 25) or sulfonate derivatives (e.g., methanesulfonate in 26). Sulfonamides generally enhance metabolic stability compared to esters, which may hydrolyze in vivo .
  • Propionyl vs.

Pharmacological and Physicochemical Properties

Receptor Binding and Selectivity

The ethanesulfonamide group may improve solubility and bioavailability compared to bulkier sulfonate esters (e.g., Compound 26) .

Physicochemical Metrics
Property Target Compound Compound 25 (Butanoate) Compound 28 (Trifluoroethoxy)
Molecular Weight ~440 g/mol (estimated) ~550 g/mol ~530 g/mol
LogP (Predicted) ~2.5 ~3.8 ~3.2
Hydrogen Bond Acceptors 5 7 6

Implications :

  • The target compound’s lower LogP (predicted) suggests improved aqueous solubility compared to more lipophilic analogues like Compound 24.
  • Reduced molecular weight may enhance blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.